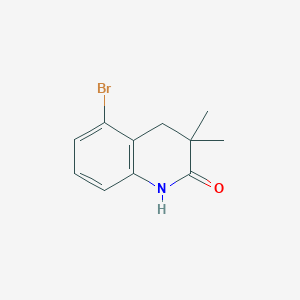

5-Bromo-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Bromo-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one, abbreviated as 5-Br-DMDQ, is a heterocyclic compound composed of a quinoline ring system with a bromine atom in the 5-position and a dimethyl group in the 3-position. It is a synthetic compound with a wide range of applications in scientific research. In particular, 5-Br-DMDQ has been found to have a variety of biochemical and physiological effects, and is therefore widely used as a research tool in the fields of biochemistry and physiology.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Ligand Development

Friedländer Synthesis of Chelating Ligands

The Friedländer synthesis technique has been applied to create bidentate and tridentate 6-bromoquinoline derivatives from 5-bromo-2-aminobenzaldehyde. These derivatives can further undergo dimerization or be modified under Sonogashira conditions to produce compounds with high emission quantum yields, showcasing their potential in developing novel chelating ligands and optical materials (Hu, Zhang, & Thummel, 2003).

Photochemistry and Photolabile Protecting Groups

Development of Photolabile Protecting Groups

Brominated hydroxyquinoline, a related compound, has been synthesized and studied for its photochemistry, demonstrating higher single-photon quantum efficiency compared to traditional photolabile groups. Its properties, including increased solubility and low fluorescence, make it suitable as a caging group for biological messengers, indicating potential applications in photochemistry and in vivo studies (Fedoryak & Dore, 2002).

Catalysis and Material Science

Synthesis of Hexahydroquinolines

Ionic liquids, such as 1,3-disulfonic acid imidazolium hydrogen sulfate, have been used as efficient catalysts for the preparation of hexahydroquinolines via a one-pot multi-component condensation process. This highlights the role of novel catalysts in synthesizing structurally complex quinoline derivatives, which have potential applications in material science and pharmaceuticals (Zare et al., 2013).

Eigenschaften

IUPAC Name |

5-bromo-3,3-dimethyl-1,4-dihydroquinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-11(2)6-7-8(12)4-3-5-9(7)13-10(11)14/h3-5H,6H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITCHWJCIOQFKLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C=CC=C2Br)NC1=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(2-chlorophenyl)-2-piperazin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2672313.png)

![5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2672317.png)

![(2-((difluoromethyl)sulfonyl)phenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2672318.png)

![N-(4-chloro-2-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2672324.png)

![N-[(3,4-dimethoxyphenyl)methyl]aniline;oxalic acid](/img/structure/B2672325.png)

![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2672329.png)

![4-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio)methyl)thiazol-2-amine](/img/structure/B2672331.png)